molecular formula C11H7BrF6OS2 B14067675 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14067675
M. Wt: 413.2 g/mol
InChI Key: UEDWSVYAKNDOHJ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio groups: This can be achieved by reacting a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.

    Coupling reaction: The final step involves coupling the brominated intermediate with a propanone derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a useful tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylthio groups play a role in drug activity.

    Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing their function.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one include:

    1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-2-one: Differing by the position of the bromine atom, this compound exhibits similar reactivity but may have different biological activity.

    1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one: The substitution of bromine with chlorine can lead to changes in reactivity and interaction with molecular targets.

    1-(3,4-Bis(trifluoromethylthio)phenyl)-3-iodopropan-2-one: The presence of iodine instead of bromine can enhance certain types of reactions, such as coupling reactions.

The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and bromopropanone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6OS2/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

UEDWSVYAKNDOHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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